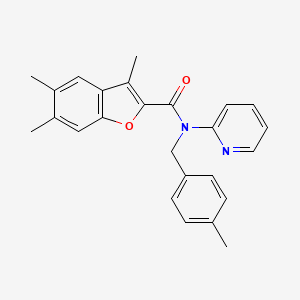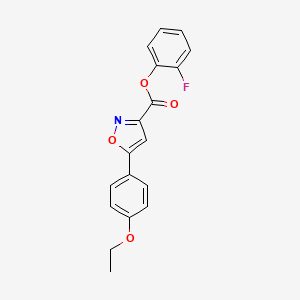
3,5,6-trimethyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-trimethyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure. Let’s break it down:
-
Benzofuran Core: : The compound features a benzofuran core, which consists of a fused benzene ring and a furan ring. Benzofurans are known for their diverse biological activities.
-
Substituents: : The compound has three methyl groups (at positions 3, 5, and 6), a 4-methylbenzyl group, and a pyridin-2-yl group attached to the benzofuran core.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Heterocyclic Synthesis
- One approach involves the cyclization of appropriate precursors. For example, starting from a substituted benzaldehyde and a pyridine derivative, the benzofuran core can be formed via a heterocyclic synthesis.
- The methyl and benzyl substituents can be introduced using standard organic reactions.
-
Multistep Synthesis
- A multistep synthesis may involve the condensation of suitable starting materials followed by cyclization and subsequent functional group modifications.
- Precise reaction conditions and reagents depend on the specific synthetic pathway chosen.
Industrial Production
While industrial-scale production details are proprietary, pharmaceutical companies often optimize synthetic routes for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
3,5,6-trimethyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can participate in various chemical reactions:
Oxidation: The benzofuran core may undergo oxidation reactions, leading to the formation of oxygenated derivatives.
Reduction: Reduction of specific functional groups can yield reduced forms of the compound.
Substitution: Substituents can be replaced by other groups through substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major products depend on reaction conditions and the specific functional groups involved.
Scientific Research Applications
3,5,6-trimethyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide finds applications in various fields:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects.
Chemical Biology: Researchers study its interactions with cellular components and potential therapeutic targets.
Industry: It could serve as a precursor for the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
: Example of a benzofuran core: Benzofuran : Grignard reagents: Grignard Reaction : Lithium aluminum hydride: Lithium Aluminum Hydride : Potassium permanganate: Potassium Permanganate : Pharmacological properties of benzofurans: Benzofuran Derivatives : Benzofuran-based anticancer agents: Benzofuran Anticancer Agents : Pyridine derivatives in medicinal chemistry: Pyridine Derivatives
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H24N2O2/c1-16-8-10-20(11-9-16)15-27(23-7-5-6-12-26-23)25(28)24-19(4)21-13-17(2)18(3)14-22(21)29-24/h5-14H,15H2,1-4H3 |
InChI Key |
DSIXTHNQYMUHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11364825.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B11364830.png)


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364858.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B11364865.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B11364873.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11364883.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11364887.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11364890.png)
![2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11364900.png)

